molecular formula C18H19N3O B11004839 3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide

3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide

Cat. No.: B11004839
M. Wt: 293.4 g/mol
InChI Key: KBWSYCDCQGMHIV-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide is a complex organic compound that features both indole and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide typically involves multi-step organic reactions. One common method includes the reaction of 1H-indole-3-carboxaldehyde with 2-(pyridin-2-yl)ethylamine under specific conditions to form the desired product. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The indole and pyridine rings can engage in π-π stacking interactions and hydrogen bonding with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)isoindolin-1-one: Another indole derivative with potential biological activities.

    3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Compounds with similar structural motifs and biological properties.

Uniqueness

3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide is unique due to its specific combination of indole and pyridine rings, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-(2-pyridin-2-ylethyl)propanamide

InChI

InChI=1S/C18H19N3O/c22-18(20-12-10-15-5-3-4-11-19-15)9-8-14-13-21-17-7-2-1-6-16(14)17/h1-7,11,13,21H,8-10,12H2,(H,20,22)

InChI Key

KBWSYCDCQGMHIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCC3=CC=CC=N3

Origin of Product

United States

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